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molecular formula C18H20ClNO4 B8475504 (+)-2,6-Dimethyl-4-(3-chlorophenyl)-3-carboethoxy-5-carbomethoxy-1,4-dihydropyridine

(+)-2,6-Dimethyl-4-(3-chlorophenyl)-3-carboethoxy-5-carbomethoxy-1,4-dihydropyridine

Cat. No. B8475504
M. Wt: 349.8 g/mol
InChI Key: YWBGYVVBLWLGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05245039

Procedure details

Under nitrogen atmosphere and stirring, a MeOH solution (15 ml) of g 0.85 of (+)2-ethylthiomethyl-3-carboethoxy-5-carbomethoxy-4-(3-chlorophenyl)-6-methyl-1,4-dihydropyridine, cooled at 30° C. is treated with NaH2PO4 (g 1.45) and with Na/Hg amalgam (2.64 g) (10% in Na). After 15 minutes the solution is filtered and evaporated to a small volume under vacuum. The residue is partitioned between water (ml 20) and AcOEt (3×30 ml), the organic phases are collected to give after the usual work-up 0.56 g of (+)-2,6-dimethyl-4-(3-chlorophenyl)-3-carboethoxy-5-carbomethoxy-1,4-dihydropyridine [α]D =+5.5°; c=4.1 CH2Cl2.
[Compound]
Name
NaH2PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Na Hg amalgam
Quantity
2.64 g
Type
reactant
Reaction Step One
Name
(+)2-ethylthiomethyl-3-carboethoxy-5-carbomethoxy-4-(3-chlorophenyl)-6-methyl-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(S[CH2:4][C:5]1[NH:6][C:7]([CH3:27])=[C:8]([C:23]([O:25][CH3:26])=[O:24])[CH:9]([C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([Cl:22])[CH:17]=2)[C:10]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12])C>CO>[CH3:4][C:5]1[NH:6][C:7]([CH3:27])=[C:8]([C:23]([O:25][CH3:26])=[O:24])[CH:9]([C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([Cl:22])[CH:17]=2)[C:10]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12]

Inputs

Step One
Name
NaH2PO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Na Hg amalgam
Quantity
2.64 g
Type
reactant
Smiles
Step Two
Name
(+)2-ethylthiomethyl-3-carboethoxy-5-carbomethoxy-4-(3-chlorophenyl)-6-methyl-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)SCC=1NC(=C(C(C1C(=O)OCC)C1=CC(=CC=C1)Cl)C(=O)OC)C
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
Under nitrogen atmosphere and stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 15 minutes the solution is filtered
Duration
15 min
CUSTOM
Type
CUSTOM
Details
evaporated to a small volume under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between water (ml 20) and AcOEt (3×30 ml)
CUSTOM
Type
CUSTOM
Details
the organic phases are collected

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=C(C(C1C(=O)OCC)C1=CC(=CC=C1)Cl)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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